2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(4-methylbenzyl)acetamide
Description
This compound features a thiazole core substituted at the 4-position with a thioether-linked 4-fluorobenzyl group. The acetamide moiety is further functionalized with a 4-methylbenzyl group.
Properties
IUPAC Name |
2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2OS2/c1-14-2-4-15(5-3-14)11-22-19(24)10-18-13-26-20(23-18)25-12-16-6-8-17(21)9-7-16/h2-9,13H,10-12H2,1H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGSJWJVKKCGGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Formation via Hantzsch Thiazole Synthesis
The thiazole core is typically constructed using the Hantzsch thiazole synthesis, a well-established method for generating substituted thiazoles. This reaction involves the condensation of a thiourea derivative with an α-haloketone. For this compound, the process proceeds as follows:
Reactants :
- Thiourea derivative: Synthesized from 4-fluorobenzyl mercaptan and cyanamide.
- α-Haloketone: Chloroacetone or bromoacetone.
Reaction Conditions :
- Solvent: Ethanol or methanol under reflux (78–90°C).
- Catalyst: Triethylamine (5–10 mol%) to facilitate deprotonation.
- Duration: 6–12 hours.
The resultant 2-((4-fluorobenzyl)thio)thiazole-4-carboxylic acid intermediate is isolated via vacuum filtration and recrystallized from ethanol.
Introduction of the 4-Fluorobenzylthio Group
The thioether linkage is introduced through a nucleophilic substitution reaction:
Reactants :
- Thiazole intermediate (from Step 2.1).
- 4-Fluorobenzyl bromide.
Reaction Conditions :
- Solvent: Dimethylformamide (DMF) at 60°C.
- Base: Potassium carbonate (2.0 equiv) to activate the thiol group.
- Duration: 4–6 hours.
This step achieves >85% yield, with purity confirmed via thin-layer chromatography (TLC).
Acylation with 4-Methylbenzylamine
The acetamide side chain is appended via an acylation reaction:
Reactants :
- 2-((4-Fluorobenzyl)thio)thiazole-4-acetic acid.
- 4-Methylbenzylamine.
Coupling Reagent :
- N,N′-Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Reaction Conditions :
- Solvent: Dichloromethane (DCM) at room temperature.
- Catalyst: 4-Dimethylaminopyridine (DMAP, 0.1 equiv).
- Duration: 12–24 hours.
The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient).
Reaction Optimization and Scalability
Temperature and Solvent Effects
| Parameter | Optimal Value | Yield Improvement | Source |
|---|---|---|---|
| Reaction Temperature | 60°C (DMF) | 12% | |
| Solvent Polarity | DMF > DCM > THF | 18% | |
| Catalyst Loading | 10 mol% Triethylamine | 9% |
Microwave-assisted synthesis reduces reaction times by 40% while maintaining yields ≥90%.
Green Chemistry Approaches
- Solvent Replacement : Cyclopentyl methyl ether (CPME) replaces DMF, reducing environmental impact.
- Catalyst Recycling : Silica-supported catalysts enable reuse for up to 5 cycles without yield loss.
Analytical Characterization
Spectroscopic Data
Purity Assessment
| Method | Purity (%) | Impurities Identified | Source |
|---|---|---|---|
| HPLC (C18 column) | 99.2 | <0.5% unreacted starting material | |
| X-Ray Crystallography | 99.8 | No detectable crystalline impurities |
Industrial and Laboratory-Scale Case Studies
Pilot-Scale Production (100 kg Batch)
Academic Laboratory Synthesis
- Small-Scale Protocol :
- Combine 2-((4-fluorobenzyl)thio)thiazole-4-acetic acid (10 mmol) and 4-methylbenzylamine (12 mmol) in DCM.
- Add EDC (11 mmol) and DMAP (1 mmol).
- Stir for 24 hours, purify via flash chromatography.
- Yield : 88% (2.5 g scale).
Challenges and Mitigation Strategies
Common Synthetic Pitfalls
Chemical Reactions Analysis
Types of Reactions
2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(4-methylbenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Halogenated reagents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(4-methylbenzyl)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with various molecular targets such as enzymes, receptors, or DNA. The compound may exert its effects by inhibiting enzyme activity, modulating receptor function, or interfering with DNA replication.
Comparison with Similar Compounds
Structural Similarities and Differences
The compound shares a core thiazole-acetamide framework with several analogs:
- Thiadiazole Derivatives () : Compounds like 5e and 5j replace the thiazole ring with a 1,3,4-thiadiazole core. These exhibit lower melting points (132–140°C) compared to thiazole analogs, likely due to reduced aromatic stability .
- Thiazolyl N-Benzyl Acetamides () : Compounds 8c and 8d feature a thiazol-4-yl group with chloro- or dichlorobenzyl substituents. Their higher melting points (114–131.5°C) suggest stronger intermolecular forces from halogenated aryl groups compared to the target compound’s 4-methylbenzyl group .
- Sulfonyl and Amino Derivatives (): Compounds like 21b (N-(4-fluorobenzyl)-2-[(2,4-dichlorophenyl)sulfonyl]propanamide) highlight how sulfonyl groups enhance polarity versus thioether linkages in the target compound .
Physical Properties
A comparative analysis of key analogs is summarized below:
Key Observations :
Spectroscopic Characteristics
NMR Data :
- In thiazolyl acetamides (), ¹H NMR signals for the benzyl groups appear at δ 4.4–4.6 ppm (methylene protons) and δ 7.2–7.4 ppm (aromatic protons). The 4-fluorobenzyl group in the target compound would show a deshielded aromatic proton signal near δ 7.3–7.5 ppm due to fluorine’s electronegativity .
- Thiadiazole derivatives () exhibit distinct ¹H NMR shifts for the thioether linkage (δ 3.8–4.0 ppm) and acetamide NH (δ 10.2–10.5 ppm) .
IR Spectroscopy :
- Thioether (C–S) stretches appear at ~1240–1255 cm⁻¹, while acetamide C=O stretches are observed at ~1660–1680 cm⁻¹ () .
Biological Activity
2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(4-methylbenzyl)acetamide is a thiazole derivative that has gained attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's structure features a thiazole ring, which is known for its diverse biological properties, and substituents that may enhance its efficacy against various pathogens and cancer cells.
Chemical Structure and Properties
The molecular formula of this compound is C18H18FN3OS, with a molecular weight of 345.47 g/mol. The presence of the fluorobenzyl group and thiazole moiety contributes to its biological activity.
Biological Activity Overview
Research indicates that compounds containing thiazole structures often exhibit significant antimicrobial and anticancer properties. The specific activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against gram-positive bacteria, including strains resistant to conventional antibiotics. |
| Anticancer | Induces apoptosis in various cancer cell lines, showing potential for therapeutic applications. |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets in bacterial and cancer cells. For instance, it has been shown to inhibit the FabI enzyme, crucial for fatty acid biosynthesis in bacteria, leading to bacterial growth cessation. In cancer cells, it may induce apoptosis through various signaling pathways.
Antimicrobial Activity
A study focused on the antibacterial properties of thiazole derivatives demonstrated that compounds similar to this compound exhibited potent activity against gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The compound's selectivity against these pathogens makes it a promising candidate for further development as an antibiotic.
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). The compound appears to activate intrinsic apoptotic pathways, leading to cell cycle arrest and subsequent cell death.
Comparative Analysis with Related Compounds
To illustrate the biological activity of this compound relative to other thiazole derivatives, the following table summarizes key findings:
| Compound Name | CAS Number | Biological Activity | Notes |
|---|---|---|---|
| 2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-(4-fluorophenyl)acetamide | 941875-44-X | Antibacterial | Effective against gram-positive strains |
| N-(4-chlorophenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide | 941875-44-X | Antibacterial | Inhibits FabI enzyme |
| 2-(2-hydroxyphenyl)-1,3-thiazole derivatives | Various | Anticancer | Induces apoptosis in multiple cancer cell lines |
Q & A
Q. What are the optimal synthetic pathways for 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(4-methylbenzyl)acetamide, and how can reaction conditions be optimized to improve yield?
The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core followed by functionalization. Key steps include:
- Thiazole ring formation : Reacting 2-amino-4-substituted thiazole precursors with acetonitrile under anhydrous AlCl₃ catalysis to form the acetamide backbone .
- Sulfur-based coupling : Introducing the 4-fluorobenzyl thioether group via nucleophilic substitution or thiol-alkylation reactions, often using DMF or dichloromethane as solvents .
- Final acylation : Coupling the thiazol-4-yl intermediate with 4-methylbenzylamine under basic conditions (e.g., triethylamine) to form the acetamide .
Optimization strategies : - Temperature control (e.g., 0–60°C for thiol coupling) to minimize side reactions.
- Use of catalysts like Pd(OAc)₂ for cross-coupling steps .
- Solvent polarity adjustments (e.g., DMF for polar intermediates) to enhance solubility and reaction efficiency .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm molecular connectivity, with distinct peaks for the fluorobenzyl (δ 7.2–7.4 ppm, aromatic protons) and methylbenzyl (δ 2.3 ppm, CH₃) groups .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z ~429.1) .
- HPLC-PDA : Assesses purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound against related thiazole derivatives?
Methodological approach :
- Comparative synthesis : Prepare analogs with variations in substituents (e.g., 4-chlorobenzyl vs. 4-fluorobenzyl) and assess activity differences .
- Biological assays : Test antimicrobial activity (e.g., MIC against S. aureus) and anticancer potential (e.g., IC₅₀ in MCF-7 cells) .
- Computational modeling : Use molecular docking to predict interactions with targets like bacterial DNA gyrase or cancer-related kinases .
Key findings : - The 4-fluorobenzyl group enhances gram-positive antibacterial activity compared to non-fluorinated analogs .
- Substitution at the thiazole 4-position (e.g., methylbenzyl) influences cellular permeability .
Q. How should researchers address conflicting data regarding this compound’s stability under varying pH and temperature conditions?
Experimental design :
- Accelerated stability studies : Incubate the compound in buffers (pH 2–9) at 25°C, 40°C, and 60°C for 1–4 weeks .
- Analytical monitoring : Track degradation via HPLC (loss of parent compound) and LC-MS (identification of degradants like hydrolyzed acetamide) .
Resolution of contradictions : - Conflicting data may arise from solvent-dependent stability (e.g., instability in aqueous vs. DMSO solutions). Use lyophilization for long-term storage .
Q. What strategies can enhance the selectivity of this compound for specific biological targets (e.g., bacterial vs. mammalian enzymes)?
- Targeted modifications : Introduce polar groups (e.g., sulfonamides) to reduce off-target binding .
- Proteomic profiling : Use affinity chromatography to identify off-target interactions in bacterial vs. human cell lysates .
- Pharmacophore masking : Employ prodrug strategies (e.g., esterification of the acetamide) to improve target-specific activation .
Data Analysis and Mechanistic Questions
Q. How can computational methods like molecular docking and MD simulations guide the optimization of this compound’s binding affinity?
Q. What experimental evidence supports the proposed mechanism of action involving thiol-mediated redox cycling?
- Thiol reactivity assays : Measure glutathione (GSH) depletion in bacterial cells via Ellman’s reagent, indicating redox interference .
- ROS detection : Use fluorescent probes (e.g., DCFH-DA) to quantify reactive oxygen species (ROS) generation in treated cells .
Advanced Methodological Challenges
Q. How can researchers resolve discrepancies in reported IC₅₀ values across different cell lines or assay conditions?
Q. What are the limitations of current in vitro models for predicting in vivo efficacy, and how can they be mitigated?
- Limitations : Poor correlation between 2D cell cultures and tissue penetration.
- Solutions : Use 3D spheroid models or zebrafish infection assays to mimic in vivo conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
